N-tert-butyl-1-phenylmethanesulfonamide
Description
Properties
CAS No. |
51270-35-0 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-tert-butyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)12-15(13,14)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
InChI Key |
IRIVGVXUWNPUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinamides vs. Sulfonamides: Bond Length and Reactivity
This shortening arises from electron delocalization between the nitrogen atom and the aromatic ring, enhancing resonance stabilization. In contrast, N-tert-butyl-1-phenylmethanesulfonamide lacks this delocalization due to its sulfonamide group (–SO₂–NH–), which instead features a more polarized N–S bond. This difference likely reduces its nucleophilicity compared to sulfinamides, making it less reactive in asymmetric catalysis but more stable under acidic conditions .
Sulfonamide Derivatives with Bulky Substituents
Compounds like N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) and its analogs (e.g., 2f ) feature bulky substituents, including tetramethylpiperidinyl and biphenyl groups . These groups introduce steric hindrance, which impacts:
- Synthetic Yield : 2e and 2f were synthesized in 75% and 66% yields, respectively, via palladium-catalyzed cross-coupling . The tert-butyl group in this compound may similarly influence reaction efficiency, though direct data are unavailable.
- Crystallinity : The tert-butyl group in sulfonamides enhances crystallinity by promoting intermolecular van der Waals interactions, as observed in related sulfinamide crystals .
Tert-Butyl-Containing Non-Sulfonamide Analogs
- N-Methyl-tert-butylamine (CAS: 14610-37-8) is a simple amine with a tert-butyl group, exhibiting a boiling point of 67–69°C and density of 0.727 g/cm³ . Its low molecular weight (87.16 g/mol) contrasts sharply with this compound, highlighting differences in volatility and hydrophobicity.
- Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) demonstrates how ester functionalities alter physicochemical properties (density: 0.99 g/cm³) compared to sulfonamides .
Complex Bicyclic Sulfonamides
The compound 1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl) methanesulfonamide (29) incorporates a rigid bicyclic framework, which imposes conformational constraints absent in this compound . Such structural complexity is often leveraged in drug design to enhance target binding specificity.
Key Research Findings and Implications
Electronic Effects : The tert-butyl group in sulfonamides primarily contributes to steric bulk rather than electronic modulation, unlike sulfinamides where resonance effects dominate .
Synthetic Utility : Palladium-catalyzed methods (e.g., for sulfinamides and sulfonamides ) are effective for introducing tert-butyl groups, though yields vary with substrate complexity.
Crystallographic Behavior : Intermolecular hydrogen bonding in sulfinamides (e.g., N–H⋯O interactions ) may differ in sulfonamides due to the –SO₂ group’s stronger electron-withdrawing nature.
Preparation Methods
Reagents and Conditions
-
Substrate : Phenylmethanesulfonamide (1.0 equiv)
-
Alkylating agent : tert-Butyl bromide (1.2 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80–90°C
-
Reaction time : 12–16 hours
Procedure and Yield
The reaction proceeds via an mechanism, where the sulfonamide’s nitrogen acts as a nucleophile, displacing bromide from tert-butyl bromide. After completion, the mixture is cooled, filtered to remove excess base, and concentrated under reduced pressure. Crude product purification via recrystallization from ethanol yields 65–70% of the target compound.
Limitations
This method suffers from moderate yields due to competing elimination reactions and the steric bulk of the tert-butyl group, which hinders nucleophilic substitution.
Catalytic Alkylation Using Titanium Tetrachloride
A 2012 study by Chen Jianyan et al. introduced titanium tetrachloride () as a Lewis acid catalyst to enhance alkylation efficiency.
Reaction Optimization
-
Catalyst : (0.1 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C (room temperature)
-
Time : 4–6 hours
Mechanism
activates the tert-butylating agent (e.g., tert-butyl acetate) by coordinating to the ether oxygen, facilitating the generation of a tert-butyl cation. The sulfonamide nitrogen attacks the electrophilic carbon, forming the desired product. This method achieves yields of 75–78%, a significant improvement over the 1986 approach.
Phosphotungstic Heteropoly Acid Catalyzed Method
Zhou Xinrui’s 2012 patent (CN102241614) employs phosphotungstic heteropoly acid () as a recyclable catalyst.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 8–10 hours |
| Yield | 70–72% |
Advantages
-
The catalyst is recoverable via filtration and reusable for 3–4 cycles without significant activity loss.
-
Avoids stoichiometric bases, reducing waste.
Drawbacks
-
Prolonged reaction times.
-
Limited scalability due to high catalyst costs.
Ternary Catalytic System (Ethyl Triphenyl Phosphonium Bromide-Silver-Porphyrin)
Chinese patent CN103819369 (2015) describes a ternary system combining ethyl triphenyl phosphonium bromide, silver nitrate, and a porphyrin ligand.
Reaction Conditions
-
Catalysts :
-
Ethyl triphenyl phosphonium bromide (10 mol%)
-
Silver nitrate (5 mol%)
-
Metalloporphyrin (2 mol%)
-
-
Solvent : Acetonitrile
-
Temperature : 60°C
-
Time : 6 hours
-
Yield : 82–85%
Mechanistic Insights
The silver ion coordinates to the sulfonamide’s sulfonyl oxygen, enhancing electrophilicity. The phosphonium salt stabilizes intermediates, while the porphyrin ligand facilitates tert-butyl cation transfer. This system mitigates steric hindrance, enabling efficient N-alkylation.
Direct Amidation of Benzylsulfonyl Chloride
A 2024 RSC publication outlines a two-step synthesis starting from benzylsulfonyl chloride.
Step 1: Synthesis of Benzylsulfonamide
-
Reagents : Benzylsulfonyl chloride (1.0 equiv), aqueous ammonia (2.0 equiv)
-
Conditions : 0°C to room temperature, 2 hours
-
Yield : 95%
Step 2: tert-Butylation
-
Alkylating agent : tert-Butyl iodide (1.1 equiv)
-
Base : Potassium fluoride (1.5 equiv)
-
Crown ether : 18-Crown-6 (0.2 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 50°C
-
Time : 4 hours
-
Yield : 88%
Analysis
The crown ether sequesters potassium ions, enhancing fluoride’s nucleophilicity and accelerating the alkylation. This method’s high yields and mild conditions make it suitable for lab-scale production.
Comparative Analysis of Methods
The table below summarizes critical parameters across methodologies:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-tert-butyl-1-phenylmethanesulfonamide, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of this compound (CAS: 51270-35-0, C₁₁H₁₇NO₂S) often involves sulfonylation of tert-butylamine derivatives. A common approach uses sulfonyl chloride intermediates reacting with tert-butylamine under controlled conditions. For example, coupling tert-butylamine with phenylmethanesulfonyl chloride in the presence of a base like triethylamine at 0–5°C can yield the product. Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel chromatography (petroleum ether/ethyl acetate) are critical for achieving >85% purity . Catalytic methods using palladium complexes (e.g., Pd₂(dba)₃) and ligands (e.g., tBu-XPhos) have also been reported for analogous sulfonamides, offering enantioselective control .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming structural features like the tert-butyl group (δ ~1.3 ppm) and sulfonamide protons (δ ~5.4 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (227.32 g/mol), while Infrared Spectroscopy (IR) identifies sulfonyl S=O stretches (~1360–1160 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting impurities at trace levels .
Q. How does the electronic environment of the sulfonamide group affect reactivity in downstream applications?
- Answer : The sulfonamide’s electron-withdrawing nature stabilizes adjacent negative charges, influencing nucleophilic substitution or hydrogen-bonding interactions. Crystallographic studies of related sulfonamides reveal shortened N–C bonds (1.403 Å vs. 1.47–1.53 Å in alkyl analogs), indicating resonance delocalization between the nitrogen lone pair and the sulfonyl group. This electronic effect enhances stability in acidic/basic conditions, critical for pharmacological applications .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?
- Answer : Discrepancies between X-ray crystallography (solid-state) and Density Functional Theory (DFT) calculations (gas-phase) arise from packing forces and solvent effects. Hybrid approaches, such as molecular dynamics simulations incorporating solvent models (e.g., implicit water), reconcile these differences. For example, tert-butyl group torsional angles in the solid state may differ by 5–10° from computational predictions due to crystal lattice constraints .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
- Answer : Systematic SAR involves modifying the phenyl ring (e.g., fluorination at para positions) or replacing tert-butyl with bulkier groups (e.g., adamantyl). High-throughput screening against target enzymes (e.g., carbonic anhydrase) identifies key interactions: sulfonamide’s NH acts as a hydrogen-bond donor, while the tert-butyl group occupies hydrophobic pockets. Bioisosteric replacements (e.g., trifluoromethyl for tert-butyl) balance potency and metabolic stability .
Q. What mechanistic insights explain side reactions during this compound synthesis?
- Answer : Competing hydrolysis of sulfonyl chloride intermediates under aqueous conditions generates sulfonic acid byproducts. Kinetic studies using ¹⁸O-labeled reagents confirm that anhydrous conditions and low temperatures (−10°C) minimize hydrolysis. Side reactions involving tert-butylamine dimerization can be suppressed by slow addition of sulfonyl chloride and excess base .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
